![molecular formula C37H57ClN4O9S B607916 VH032-PEG5-C6-Cl CAS No. 1799506-06-1](/img/structure/B607916.png)
VH032-PEG5-C6-Cl
Descripción general
Descripción
VH032-PEG5-C6-Cl, also known as HaloPROTAC 2, is a conjugate of ligands for E3 and a 21-atom-length linker . The connector of the linker is a Halogen group. It incorporates the VH032 based VHL ligand and a 5-unit PEG linker . This compound is capable of inducing the degradation of GFP-HaloTag7 in cell-based assays .
Synthesis Analysis
The synthesis of VH032-PEG5-C6-Cl involves the incorporation of the VH032 based VHL ligand and a 5-unit PEG linker . The connector of the linker is a Halogen group .Molecular Structure Analysis
The molecular formula of VH032-PEG5-C6-Cl is C38H59ClN4O9S . It has a molecular weight of 783.41 .Chemical Reactions Analysis
VH032-PEG5-C6-Cl is capable of inducing the degradation of GFP-HaloTag7 in cell-based assays . This suggests that it can participate in chemical reactions that lead to protein degradation.Physical And Chemical Properties Analysis
VH032-PEG5-C6-Cl is a viscous liquid . It has a high solubility in DMSO (270 mg/mL) and ethanol (100 mg/mL) .Aplicaciones Científicas De Investigación
Protein Degradation
VH032-PEG5-C6-Cl is capable of inducing the degradation of GFP-HaloTag7 in cell-based assays . This suggests that it can be used in research to study the effects of protein degradation on various biological processes.
E3 Ligand Conjugation
VH032-PEG5-C6-Cl is a conjugate of ligands for E3 and a 21-atom-length linker . This makes it a useful tool in the study of E3 ligase function and the development of new therapeutic strategies that target E3 ligases.
Halogen Group Linker
The connector of the linker in VH032-PEG5-C6-Cl is a Halogen group . This could be of interest in research focused on the effects of different types of linkers on the activity of PROTACs.
VHL Ligand Incorporation
VH032-PEG5-C6-Cl incorporates the VH032 based VHL ligand . This could be useful in studies investigating the role of VHL in protein degradation and disease.
LXRβ Protein Degradation
In a study, it was found that the activity of VH032-based PROTACs (GW3965-PEG-VH032) was more potent than that of pomalidomide-based PROTACs (GW3965-PEG-POM) between the PEG3-PEG5 linkers . This suggests that VH032-PEG5-C6-Cl could be used in research to study the degradation of LXRβ protein and its implications in disease.
Therapeutic Development
Given its ability to degrade specific proteins, VH032-PEG5-C6-Cl could be used in the development of novel therapeutic agents for diseases related to the targeted proteins .
Mecanismo De Acción
Target of Action
VH032-PEG5-C6-Cl, also known as HaloPROTAC 2, is a conjugate of ligands for E3 and a 21-atom-length linker . The primary target of this compound is the von Hippel-Lindau (VHL) protein . VHL is a part of the E3 ubiquitin ligase complex that plays a crucial role in cellular processes such as protein degradation.
Mode of Action
The compound incorporates the VH032 based VHL ligand and a 5-unit PEG linker . The connector of the linker is a Halogen group . By targeting the VHL protein, it influences the ubiquitin-proteasome system, a critical pathway for protein degradation in cells.
Biochemical Pathways
The primary biochemical pathway affected by VH032-PEG5-C6-Cl is the ubiquitin-proteasome system. This system is responsible for the degradation of intracellular proteins, including the GFP-HaloTag7 protein . The compound’s action on this pathway leads to the degradation of specific proteins, altering the cellular processes dependent on these proteins.
Pharmacokinetics
The compound’s solubility in dmso and ethanol suggests that it may have good bioavailability
Result of Action
VH032-PEG5-C6-Cl is capable of inducing the degradation of GFP-HaloTag7 in cell-based assays . This indicates that the compound can effectively interact with its target protein within cells, leading to its degradation. The degradation of GFP-HaloTag7 can have various downstream effects, depending on the role of this protein in specific cellular processes.
Propiedades
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H59ClN4O9S/c1-28-34(53-27-41-28)30-11-9-29(10-12-30)24-40-36(46)32-23-31(44)25-43(32)37(47)35(38(2,3)4)42-33(45)26-52-22-21-51-20-19-50-18-17-49-16-15-48-14-8-6-5-7-13-39/h9-12,27,31-32,35,44H,5-8,13-26H2,1-4H3,(H,40,46)(H,42,45)/t31-,32+,35-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYHVGXLTSRLTE-MEEYNGGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCCCCCCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCCCCCCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H59ClN4O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
VH032-PEG5-C6-Cl |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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